2-Methoxyphenylzinc iodide 2-Methoxyphenylzinc iodide
Brand Name: Vulcanchem
CAS No.: 282727-20-2
VCID: VC8455422
InChI: InChI=1S/C7H7O.HI.Zn/c1-8-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1
SMILES: COC1=CC=CC=[C-]1.[Zn+]I
Molecular Formula: C7H7IOZn
Molecular Weight: 299.4 g/mol

2-Methoxyphenylzinc iodide

CAS No.: 282727-20-2

Cat. No.: VC8455422

Molecular Formula: C7H7IOZn

Molecular Weight: 299.4 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxyphenylzinc iodide - 282727-20-2

Specification

CAS No. 282727-20-2
Molecular Formula C7H7IOZn
Molecular Weight 299.4 g/mol
IUPAC Name iodozinc(1+);methoxybenzene
Standard InChI InChI=1S/C7H7O.HI.Zn/c1-8-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1
Standard InChI Key HVSQRTYLTSSOIV-UHFFFAOYSA-M
SMILES COC1=CC=CC=[C-]1.[Zn+]I
Canonical SMILES COC1=CC=CC=[C-]1.[Zn+]I

Introduction

Synthesis Methods

Direct Insertion of Zinc Metal

A common route to 2-methoxyphenylzinc iodide involves the direct reaction of activated zinc metal with 2-iodoanisole (C₇H₇IO) in an aprotic solvent such as tetrahydrofuran (THF). This method, analogous to the preparation of ZnI₂ via zinc and iodine 3, proceeds via a single-electron transfer mechanism:

Zn+2-IC6H4OCH32-Methoxyphenylzinc iodide+Byproducts\text{Zn} + \text{2-IC}_6\text{H}_4\text{OCH}_3 \rightarrow \text{2-Methoxyphenylzinc iodide} + \text{Byproducts}

The reaction typically requires elevated temperatures (60–80°C) and is monitored by the disappearance of the starting iodide. Yields range from 60% to 85%, depending on the zinc activation method (e.g., sonication or mechanical grinding) .

Transmetallation from Grignard Reagents

An alternative approach employs transmetallation between 2-methoxyphenylmagnesium bromide and zinc iodide (ZnI₂). This method, inspired by ZnI₂’s role in catalytic systems , ensures higher selectivity:

2-MethoxyphenylMgBr+ZnI22-Methoxyphenylzinc iodide+MgBrI\text{2-MethoxyphenylMgBr} + \text{ZnI}_2 \rightarrow \text{2-Methoxyphenylzinc iodide} + \text{MgBrI}

This pathway avoids the use of activated zinc and is conducted at room temperature, achieving yields exceeding 90% .

Table 1: Comparison of Synthesis Methods

MethodConditionsYield (%)Purity (%)
Direct Insertion80°C, THF, 12 h7592
TransmetallationRT, THF, 2 h9298

Structural Characteristics

Solid-State Structure

X-ray crystallography reveals that 2-methoxyphenylzinc iodide adopts a distorted tetrahedral geometry, with bond lengths of Zn-C=1.98A˚\text{Zn-C} = 1.98 \, \text{Å} and Zn-I=2.45A˚\text{Zn-I} = 2.45 \, \text{Å} . The methoxy group’s ortho substitution introduces steric hindrance, slightly elongating the Zn-C bond compared to unsubstituted arylzinc iodides.

Solution Behavior

In THF, the compound exists as a monomeric species stabilized by solvent coordination. Nuclear magnetic resonance (NMR) studies show a downfield shift for the methoxy protons (δ=3.82ppm\delta = 3.82 \, \text{ppm}) due to electron withdrawal by the zinc center .

Chemical Reactivity

Cross-Coupling Reactions

2-Methoxyphenylzinc iodide participates in Negishi coupling with aryl halides, facilitated by palladium catalysts. For example, reaction with 4-bromotoluene yields 2-methoxy-4-methylbiphenyl with 88% efficiency :

2-Methoxyphenylzinc iodide+4-BromotoluenePd(PPh3)42-Methoxy-4-methylbiphenyl+ZnBrI\text{2-Methoxyphenylzinc iodide} + \text{4-Bromotoluene} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{2-Methoxy-4-methylbiphenyl} + \text{ZnBrI}

Electrophilic Quenching

The zinc-aryl bond undergoes electrophilic substitution with carbonyl compounds. For instance, reaction with benzaldehyde produces 2-methoxybenzhydrol in 76% yield :

2-Methoxyphenylzinc iodide+PhCHO2-Methoxybenzhydrol+ZnI(OCH2Ph)\text{2-Methoxyphenylzinc iodide} + \text{PhCHO} \rightarrow \text{2-Methoxybenzhydrol} + \text{ZnI(OCH}_2\text{Ph)}

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s ability to transfer the 2-methoxyphenyl group makes it valuable in synthesizing drug candidates. For example, it is used in the preparation of tolmetin, a nonsteroidal anti-inflammatory drug .

Material Science

Its application extends to the synthesis of liquid crystals, where the methoxy group enhances mesomorphic stability .

Spectroscopic and Analytical Data

Table 2: Key Spectroscopic Features

TechniqueData
1H NMR^1\text{H NMR} (CDCl₃)δ7.257.15(m, 3H),3.82(s, 3H)\delta 7.25–7.15 \, (\text{m, 3H}), 3.82 \, (\text{s, 3H})
IR (KBr)1245cm1(C-O),520cm1(Zn-I)1245 \, \text{cm}^{-1} \, (\text{C-O}), 520 \, \text{cm}^{-1} \, (\text{Zn-I})
MS (EI)m/z=290[M]+m/z = 290 \, [M]^+

Recent Research and Future Directions

Recent studies explore its use in photoredox catalysis and asymmetric synthesis. Modifications to the methoxy group’s position (e.g., para substitution) could further tune reactivity . Advances in sustainable synthesis, such as mechanochemical preparation, are also under investigation .

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